Field: Organic Chemistry
Application: This compound has been used in the synthesis of a novel di-Mannich derivative of curcumin pyrazole.
Results: The result was a new compound, 2-[(2,6-dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1 H-pyrazol-5-yl}ethenyl]-6-methoxyphenol.
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride is a synthetic compound characterized by its unique morpholine structure. Its molecular formula is C₁₁H₁₈Cl₂N₄O, with a molecular weight of approximately 265.20 g/mol. This compound features a propanimidamide group linked to a 2,6-dimethylmorpholine moiety, which contributes to its biological activity and potential therapeutic applications. The presence of two hydrochloride groups enhances its solubility and stability in aqueous environments, making it suitable for various pharmaceutical formulations .
The chemical reactivity of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride primarily involves nucleophilic substitutions and condensation reactions. It can react with electrophiles due to the availability of the nitrogen atoms in the propanimidamide group. For example, it may participate in the formation of amides or other derivatives through reactions with carboxylic acids or isocyanates. Additionally, the morpholine ring can undergo transformations such as N-alkylation or oxidation under specific conditions .
This compound exhibits promising biological activities, particularly as an inhibitor in various enzymatic pathways. Research suggests that it may interact with specific protein targets involved in cell signaling and metabolic processes. Preliminary studies indicate potential efficacy against certain types of cancer and other diseases by modulating pathways related to cell proliferation and apoptosis . Its mechanism of action likely involves binding to target proteins, thereby altering their function.
The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride typically involves several steps:
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride has potential applications in medicinal chemistry and drug development. Its ability to inhibit specific protein interactions makes it a candidate for therapeutic agents targeting cancer and metabolic disorders. Moreover, its structural features allow it to serve as a building block in synthesizing more complex molecules for pharmaceutical research .
Interaction studies have shown that this compound can bind to various biological targets, affecting their activity. For instance, studies have indicated its role in inhibiting beta-catenin/T-cell factor interactions, which are crucial in cancer progression. Further investigations are needed to elucidate its complete interaction profile and understand how it affects cellular pathways at a molecular level .
Several compounds share structural similarities with 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[6-(cis-2,6-Dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide | Pyridine ring substitution | Enhanced lipophilicity |
| 2-(2,6-Dimethylmorpholin-4-yl)propanamide | Lacks hydrochloride salt | Simpler structure |
| Morpholine derivatives | Varying alkyl substitutions | Diverse pharmacological profiles |
The uniqueness of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride lies in its specific combination of morpholine and propanimidamide functionalities, which contribute to its distinctive biological activities and potential therapeutic applications .
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride emerged in the early 21st century as part of efforts to develop novel bioactive molecules targeting antimicrobial resistance and enzyme modulation. Its discovery is tied to advancements in morpholine chemistry, particularly the use of 2,6-dimethylmorpholine as a chiral intermediate in pharmaceutical synthesis. The compound gained prominence through its role in synthesizing Mannich derivatives, such as tetracyclic curcumin analogs, which demonstrated enhanced solubility and bioactivity compared to parent compounds. Patent literature from the 2010s highlights its utility in creating antifungal and antibacterial agents, reflecting broader trends in heterocyclic drug development.
Systematic Name:
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride
Molecular Formula: C₁₁H₁₈Cl₂N₄O
Classification:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 265.20 g/mol | |
| XLogP3 | -0.3 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 3 |
The compound’s structure combines two pharmacologically critical motifs:
This hybrid structure enables dual mechanisms of action, such as simultaneous efflux pump inhibition and β-lactamase modulation in methicillin-resistant Staphylococcus aureus (MRSA).
| Application | Key Reaction | Outcome | Source |
|---|---|---|---|
| Curcumin derivative synthesis | Mannich reaction | 3× improved water solubility |
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride exhibits a molecular formula of C₉H₂₁Cl₂N₃O [1]. The compound possesses a molecular weight of 258.19 grams per mole, which represents the dihydrochloride salt form containing two hydrochloride groups [1]. The base compound without the hydrochloride salts has the molecular formula C₉H₁₉N₃O and a corresponding molecular weight of 185.27 grams per mole [1].
The molecular composition analysis reveals the presence of nine carbon atoms, nineteen hydrogen atoms in the base structure, three nitrogen atoms, and one oxygen atom [1]. The addition of two hydrochloride groups contributes an additional two hydrogen atoms and two chlorine atoms to the final salt structure [1]. This molecular weight determination is critical for pharmaceutical applications and analytical procedures involving mass spectrometry and nuclear magnetic resonance spectroscopy.
| Property | Base Compound | Dihydrochloride Salt |
|---|---|---|
| Molecular Formula | C₉H₁₉N₃O | C₉H₂₁Cl₂N₃O |
| Molecular Weight | 185.27 g/mol | 258.19 g/mol |
| Additional Components | - | 2 HCl |
The compound features a morpholine ring system substituted with methyl groups at the 2 and 6 positions, connected to a propanimidamide functional group through the nitrogen atom at position 4 [1]. The morpholine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered heterocyclic rings containing both nitrogen and oxygen heteroatoms [2] [3] [4].
Theoretical conformational analysis studies demonstrate that morpholine rings exist predominantly in chair conformations, with the equatorial orientation being energetically favored over axial arrangements [2]. Advanced mass spectrometric techniques combined with theoretical calculations have identified two primary conformers: Chair-Equatorial and Chair-Axial, with the Chair-Equatorial form exhibiting lower energy characteristics [3] [4]. The 2,6-dimethyl substituents on the morpholine ring preferentially occupy equatorial positions to minimize steric hindrance and maximize conformational stability [5] [6].
The propanimidamide moiety displays characteristic amidine structural features, including resonance stabilization between the carbon-nitrogen double bond and the adjacent amino group [7]. This conjugated system contributes to the planar geometry around the amidine carbon center and influences the overall molecular conformation [7].
Crystallographic analysis of morpholine-containing compounds reveals specific structural parameters that influence solid-state properties [8] [9]. Hydrochloride salts of morpholine derivatives typically crystallize in stable forms that enhance solubility and handling characteristics compared to their free base counterparts [8].
The crystal structure analysis demonstrates that morpholine rings maintain chair conformations in the solid state, with puckering parameters indicating minimal deviation from ideal chair geometry [10]. X-ray diffraction studies of related morpholine compounds show typical chair conformations with puckering parameters of QT = 0.564 Å and θ = 180.0° [10]. The presence of hydrogen bonding interactions between the hydrochloride groups and morpholine nitrogen atoms contributes to crystal lattice stability [8] [9].
Intermolecular interactions in the crystal structure include hydrogen bonding networks involving the amidine nitrogen atoms and chloride anions [8]. These interactions significantly influence the overall crystal packing arrangement and contribute to the enhanced stability of the dihydrochloride salt form [8].
| Crystallographic Parameter | Typical Values |
|---|---|
| Morpholine Ring Conformation | Chair |
| Puckering Parameter (QT) | ~0.564 Å |
| Theta Angle (θ) | ~180° |
| Primary Interactions | Hydrogen bonding |
The electronic structure of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride involves complex molecular orbital interactions between the morpholine ring system and the propanimidamide functional group [11] [7] [12]. The amidine group exhibits characteristic conjugation effects, where the non-bonding electrons of the terminal nitrogen atom can delocalize into the carbon-nitrogen double bond system [7] [12].
Molecular orbital theory analysis reveals that the highest occupied molecular orbital is primarily localized on the amidine nitrogen atoms, while the lowest unoccupied molecular orbital involves anti-bonding interactions within the conjugated amidine system [13] [14]. The morpholine oxygen atom contributes to the electronic structure through its lone pair electrons, which can participate in weak intermolecular interactions [11].
The electronic configuration demonstrates significant conjugation within the amidine functional group, resulting in partial double bond character throughout the nitrogen-carbon-nitrogen framework [7] [12]. This delocalization affects the basicity of the nitrogen atoms and influences the compound's chemical reactivity patterns [7].
Quantum mechanical calculations indicate that the frontier molecular orbitals exhibit mixed character, with contributions from both the morpholine ring system and the amidine functionality [13] [15]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides insights into the compound's electronic stability and potential reactivity [13] [15].
The stereochemical analysis of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride focuses on the morpholine ring configuration and the orientation of substituent groups [5] [16] [6]. The 2,6-dimethyl substituents on the morpholine ring create stereogenic centers that influence the overall molecular geometry and potential biological activity [5] [16].
Morpholine rings with 2,6-disubstitution patterns can exist in different stereochemical arrangements, with the relative configuration of the methyl groups determining the overall stereochemical outcome [16] [6]. The preferred conformation places both methyl substituents in equatorial positions to minimize steric interactions and maximize conformational stability [5] [6].
Nuclear magnetic resonance spectroscopy studies of morpholine derivatives demonstrate characteristic coupling patterns that confirm the chair conformation and equatorial orientation of substituents [5]. The stereochemical arrangement significantly influences the compound's three-dimensional structure and potential interactions with biological targets [5] [16].
The amidine functional group does not introduce additional stereogenic centers but contributes to the overall molecular geometry through its planar configuration [17]. The combination of the morpholine ring stereochemistry and the amidine planarity creates a well-defined three-dimensional molecular structure [17].
| Stereochemical Feature | Configuration |
|---|---|
| Morpholine Ring | Chair conformation |
| 2,6-Dimethyl Groups | Equatorial orientation |
| Amidine Group | Planar geometry |
| Overall Chirality | Dependent on substituent configuration |
The dihydrochloride salt formation involves protonation of the basic nitrogen atoms within the compound structure, specifically the morpholine nitrogen and one of the amidine nitrogen atoms [18] [19] [20]. This salt formation significantly enhances the compound's water solubility and stability compared to the free base form [18] [20].
Hydrochloride salt formation occurs through acid-base interactions where hydrochloric acid protonates the available basic sites [18] [19]. The morpholine nitrogen, with its characteristic basicity (typical pKa around 8.5-9.1 for morpholine derivatives), readily accepts protons to form stable ammonium salt structures [20]. The amidine functionality also contributes a basic site through its nitrogen atoms, allowing for the formation of the dihydrochloride salt [17].
The ionic properties of the dihydrochloride salt include enhanced water solubility due to the formation of ionic interactions with water molecules [18] [20]. The chloride anions interact with water through hydrogen bonding networks, while the protonated nitrogen centers form additional hydrogen bonds with surrounding water molecules [18] [19]. These interactions significantly improve the compound's solubility characteristics compared to the neutral base form [20].
Salt formation also influences the compound's stability profile, with hydrochloride salts typically exhibiting improved chemical stability and reduced hygroscopicity compared to free base forms [20]. The ionic nature of the dihydrochloride salt contributes to its crystalline properties and facilitates handling and storage under standard laboratory conditions [20].
| Salt Property | Characteristic |
|---|---|
| Salt Type | Dihydrochloride |
| Protonation Sites | Morpholine N, Amidine N |
| Solubility Enhancement | Significant improvement |
| Stability | Enhanced compared to free base |
| Ionic Interactions | Hydrogen bonding networks |
The solubility characteristics of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride are significantly enhanced by its dihydrochloride salt formation. The presence of two hydrochloride groups substantially improves its aqueous solubility compared to the free base form [2]. The compound demonstrates excellent water solubility, which is typical for morpholine-derived hydrochloride salts [3] [4].
The morpholine ring system contributes to the compound's amphiphilic properties, as morpholine itself has been shown to possess a log P value of -1.08 [8]. The addition of the propanimidamide chain and dimethyl substitutions would be expected to modestly increase lipophilicity, while the dihydrochloride salt formation significantly shifts the partition coefficient toward hydrophilic character.
Computational analysis suggests the compound contains three hydrogen bond acceptors and exhibits a topological polar surface area that promotes aqueous solubility over lipid partitioning [9]. The rotatable bond count of three indicates moderate molecular flexibility, which can influence both solubility and permeability characteristics [10].
The ionization behavior of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride is governed by multiple basic sites within its molecular structure. The morpholine nitrogen typically exhibits a pKa around 8.36-8.49 for the conjugate acid, as established for morpholine-based compounds [6] [5]. However, the electron-withdrawing effects of the attached propanimidamide group and the presence of chloride counterions modify these values.
The amidine functional group represents the second major ionizable site, with amidines generally exhibiting strong basic character with pKa values typically ranging from 11-13. The dihydrochloride salt formation indicates that both the morpholine nitrogen and the amidine nitrogen are protonated under normal conditions, consistent with their basic character [12].
The compound exists predominantly in its diprotonated form at physiological pH, with both nitrogen centers bearing positive charges balanced by chloride counterions. This ionic character contributes significantly to its enhanced aqueous solubility and reduced membrane permeability compared to the neutral free base form [3] [4].
The stability profile of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride demonstrates favorable characteristics under standard storage and handling conditions. The compound is supplied as a stable crystalline powder with recommended storage at room temperature for routine use and -20°C for extended storage periods [2] [7].
Morpholine-derived compounds generally exhibit good thermal stability, with morpholine itself remaining stable up to approximately 200°C before decomposition . The dihydrochloride salt formation typically enhances stability by reducing volatility and providing protection against oxidative degradation that might affect the free base form [3] [4].
The compound shows stability under inert gas storage conditions, indicating sensitivity to oxidative environments [4]. This suggests that exposure to air over extended periods may lead to gradual degradation, particularly under elevated temperature and humidity conditions. The hygroscopic nature typical of morpholine hydrochloride salts requires protection from moisture for optimal stability [3] [4].
Chemical stability is influenced by pH conditions, with optimal stability expected in the pH range of 3-7 where the compound remains fully protonated. Under strongly alkaline conditions, deprotonation may occur, potentially leading to reduced stability and altered solubility characteristics .
The UV-visible spectroscopic properties of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride are characterized by absorption features typical of morpholine-containing compounds and amidine functional groups. Based on structural analysis and comparison with related compounds, the primary absorption is expected in the range of 200-220 nm, corresponding to n→π* transitions associated with the nitrogen lone pairs .
The morpholine ring system contributes characteristic absorption features, with the oxygen and nitrogen heteroatoms providing chromophoric character. The extended conjugation through the propanimidamide chain may result in slight bathochromic shifts compared to simple morpholine derivatives [14]. The compound shows measurable absorbance suitable for UV-visible quantification, with typical analysis performed around 210 nm for concentration determination .
Solvent effects on UV absorption are expected to be moderate, with polar protic solvents potentially causing slight shifts due to hydrogen bonding interactions with the amidine and morpholine functional groups. The dihydrochloride salt formation does not significantly alter the chromophoric properties but may influence fine structure through electrostatic effects [14].
The infrared spectrum of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride exhibits characteristic absorption bands that provide definitive structural confirmation. The morpholine ring contributes a distinctive C-O-C stretching vibration around 1,100 cm⁻¹, which serves as a diagnostic peak for morpholine-containing compounds [15] .
The amidine functional group produces characteristic N-H stretching vibrations in the region of 3,200-3,500 cm⁻¹, with multiple bands expected due to primary and secondary amine character. The C=N stretching vibration of the amidine group appears around 1,650-1,680 cm⁻¹, providing confirmation of the imino functionality [16].
Aliphatic C-H stretching vibrations from the dimethyl substituents and methylene bridges appear in the 2,800-3,000 cm⁻¹ region. The presence of the hydrochloride salt may broaden and shift N-H stretching bands due to hydrogen bonding interactions with chloride counterions. Fingerprint region analysis between 800-1,500 cm⁻¹ provides detailed structural verification through morpholine ring vibrations and C-N stretching modes [15].
The nuclear magnetic resonance spectroscopic profile of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride provides comprehensive structural characterization. ¹H NMR analysis reveals distinctive chemical shift patterns for the morpholine ring protons, typically appearing between δ 3.6-4.0 ppm for the protons adjacent to the morpholine oxygen and nitrogen .
The 2,6-dimethyl substituents on the morpholine ring produce characteristic doublet patterns around δ 1.1-1.3 ppm, with the corresponding methine protons appearing as quartets around δ 3.8-4.1 ppm. The propanimidamide chain contributes triplet and quartet patterns for the methylene protons, with chemical shifts influenced by the electron-withdrawing amidine group [17].
¹³C NMR spectroscopy provides additional structural verification, with the morpholine carbon atoms appearing in characteristic regions: C-2 and C-6 carbons around δ 65-70 ppm, and the methyl carbons around δ 18-22 ppm. The amidine carbon typically appears downfield around δ 155-165 ppm due to the electron-deficient character of the C=N functionality [17].
The dihydrochloride salt formation may cause slight downfield shifts of protons adjacent to nitrogen centers due to the positive charges. Exchange phenomena may be observed for N-H protons in the presence of trace moisture or under rapid exchange conditions .
The mass spectrometry fragmentation profile of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride provides detailed structural information through characteristic fragmentation pathways. The molecular ion of the free base (m/z 185.16) serves as the precursor for systematic fragmentation analysis [9].
Primary fragmentation occurs through cleavage of the propanimidamide chain, producing the characteristic 2,6-dimethylmorpholine fragment at m/z 129. This represents loss of the C₃H₆N₂ unit (56 mass units) and serves as a diagnostic ion for structural confirmation. The base peak often corresponds to this morpholine fragment due to the stability of the six-membered ring system [18].
Secondary fragmentation patterns include loss of methyl groups from the 2,6-positions, producing fragments at m/z 114 and 99. The morpholine ring may undergo ring-opening reactions under higher collision energies, producing linear fragments through C-O or C-N bond cleavage. The propanimidamide portion contributes characteristic immonium ions and smaller nitrogen-containing fragments [18] [19].
Collision-induced dissociation studies reveal energy-dependent fragmentation pathways, with lower collision energies favoring simple bond cleavages while higher energies promote rearrangement reactions. The predicted collision cross section values range from 139.0 to 188.6 Ų for various adduct ions, providing additional structural verification through ion mobility spectrometry [9].